REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:17][CH2:16][C:11]2([O:15]CCO2)[CH2:10][CH2:9]1.Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1>[CH2:8]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:9][CH2:10][C:11](=[O:15])[CH2:16][CH2:17]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:2.3|
|
Name
|
8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
|
Name
|
|
Quantity
|
40.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1(CCC(CC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 162.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |